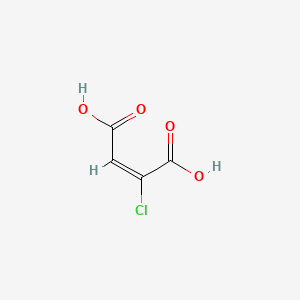

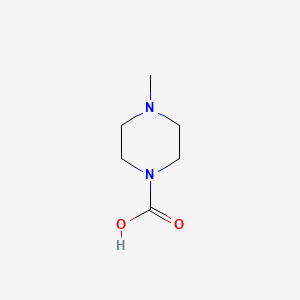

4-Methylpiperazine-1-carboxylic acid

概要

説明

Synthesis Analysis

The synthesis of 4-Methylpiperazine-1-carboxylic acid and its derivatives involves several efficient methods. A notable approach is the direct reductive alkylation of 1-methylpiperazine yielding 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, in high yields through a process that is scalable for large-scale production (Koroleva et al., 2012). Another synthesis route involves the reaction of 1-methylpiperazine with different chlorobenzoyl chlorides, showcasing the versatility in synthesizing N-methylpiperazine derivatives (Koroleva et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound and its complexes has been explored through various studies, including the investigation of its hydrogen-bonding salts with aromatic carboxylic acids. These studies reveal insights into the crystalline structure facilitated by N-H⋯O and O-H⋯O hydrogen bonds, contributing to the formation of diverse three-dimensional supramolecular architectures (Yu et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactivity includes its role in the formation of organic-inorganic hybrid materials, as demonstrated by the synthesis of 1-methylpiperazine-1,4-diium bis(nitrate), highlighting its ability to engage in a variety of hydrogen-bonding interactions leading to novel crystal structures (Gatfaoui et al., 2017).

Physical Properties Analysis

Investigations into the physical properties of this compound and its derivatives often focus on their thermal stability, as revealed by thermoanalytical studies. Such studies offer insights into the compound's decomposition patterns and kinetic parameters, essential for understanding its behavior under various conditions (Kalia et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives have been extensively studied, including their interaction with metal ions to form complexes. These complexes have been analyzed for their potential enzyme inhibitory activities, showcasing the compound's relevance in biochemical contexts (Iosr Journals et al., 2015).

科学的研究の応用

Synthesis and Chemical Applications

4-Methylpiperazine-1-carboxylic acid is a significant compound in the field of organic chemistry. It has been used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are important in the development of various pharmaceuticals (Koroleva et al., 2011). Additionally, this compound serves as a key precursor in the synthesis of imatinib, an antileukemic agent, highlighting its importance in the synthesis of cancer drugs (Koroleva et al., 2012).

Pharmacological Research

In pharmacological research, 4-Methylpiperazine-1-carbodithioic acid, a derivative of this compound, has shown promising in vivo and in vitro anticancer activity, as well as low toxicity. This compound was extensively studied for its metabolites in rat bile, demonstrating the potential for developing new anticancer drugs (Jiang et al., 2007).

Analytical Chemistry

This compound derivatives have been utilized in analytical chemistry. For instance, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used as a derivatization reagent for the sensitive detection of amine enantiomers in high-performance liquid chromatography-mass spectrometry. This application is crucial in the chiral analysis of metabolites, demonstrating the compound's utility in analytical methodologies (Jin et al., 2020).

Material Science and Coordination Chemistry

In material science and coordination chemistry, derivatives of this compound, such as 4-methylpiperazine-1-carbamic acid, have been used to synthesize copper(II) complexes. These complexes have been investigated for their properties like fluorescence and enzyme activity, suggesting applications in developing new materials and biochemical studies (Journals Iosr et al., 2015).

Safety and Hazards

While specific safety and hazard information for 4-Methylpiperazine-1-carboxylic acid is not available in the search results, it’s generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .

将来の方向性

作用機序

Target of Action

The primary targets of 4-Methylpiperazine-1-carboxylic acid are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and their modulation can have significant effects on cellular processes.

Mode of Action

It is known that the compound interacts with these enzymes, potentially altering their activity and thus influencing protein degradation pathways .

Result of Action

Given its interaction with Candidapepsin-2 and Cathepsin L2, it is likely that the compound influences protein degradation processes, which could have various downstream effects on cellular function .

特性

IUPAC Name |

4-methylpiperazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWWGBNAUNTSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973786 | |

| Record name | 4-Methylpiperazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58226-19-0 | |

| Record name | 4-Methyl-1-piperazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58226-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-piperazine carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058226190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B1233939.png)